N-|A-Fmoc-N-|A-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine
CAS No.:
Cat. No.: VC16780466
Molecular Formula: C43H39NO8
Molecular Weight: 697.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C43H39NO8 |
|---|---|
| Molecular Weight | 697.8 g/mol |
| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C43H39NO8/c1-26(2)40(41(45)46)44(42(47)50-24-37-33-16-8-4-12-29(33)30-13-5-9-17-34(30)37)23-27-20-21-28(49-3)22-39(27)52-43(48)51-25-38-35-18-10-6-14-31(35)32-15-7-11-19-36(32)38/h4-22,26,37-38,40H,23-25H2,1-3H3,(H,45,46) |
| Standard InChI Key | SEBWBBFTTQDBSZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Introduction
Chemical Identity and Structural Features
N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine (C₄₃H₃₉NO₈, molecular weight 697.8 g/mol) is a valine derivative modified with two Fmoc groups and a 4-methoxybenzyl substituent. The IUPAC name, 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-methylbutanoic acid, reflects its branched protection strategy. The Fmoc groups shield the α-amino group during synthesis, while the methoxybenzyl moiety provides additional steric and electronic modulation.
Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₃H₃₉NO₈ |
| Molecular Weight | 697.8 g/mol |
| Protection Groups | Dual Fmoc, 4-methoxybenzyl |
| Stereochemistry | L-configuration (valine core) |
| Solubility | Dimethylformamide (DMF) |
The compound’s structure is validated by its Standard InChI key, which encodes the spatial arrangement of the dual Fmoc groups and methoxybenzyl side chain. Compared to simpler Fmoc-protected valine derivatives like Fmoc-L-valine (C₂₀H₂₁NO₄, 339.39 g/mol) , this molecule’s bulkier design necessitates optimized coupling conditions to avoid steric hindrance during peptide elongation .
Synthesis and Reaction Mechanisms
The synthesis of N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine follows established SPPS protocols, with modifications to accommodate its dual protection.
Stepwise Synthesis Procedure
-
Resin Loading: The valine core is anchored to a solid-phase resin (e.g., Wang or Rink amide) via its carboxylic acid group.
-
Fmoc Deprotection: Treatment with 20% piperidine in DMF removes the α-amino Fmoc group, exposing the amino terminus for coupling .
-
Methoxybenzyl Introduction: The 2-Fmoc-oxy-4-methoxybenzyl group is coupled using benzotriazole-based activators (HBTU/HOBt).
-
Second Fmoc Protection: A second Fmoc group is appended to the methoxybenzyl-modified amino group.
-
Cleavage and Purification: Trifluoroacetic acid (TFA) cleaves the peptide-resin bond, yielding the free acid form.
Critical parameters include solvent purity (DMF or NMP), reaction temperature (20–25°C), and coupling time (1–2 hours) . The dual Fmoc configuration allows sequential deprotection, enabling selective modification of peptide termini during chain assembly.
Applications in Peptide Science
Complex Peptide Synthesis
The compound’s dual protection strategy is pivotal for synthesizing branched peptides and cyclic structures. For example, it facilitates the incorporation of non-proteinogenic amino acids into antimicrobial peptides, enhancing their resistance to proteolytic degradation. In one study, the methoxybenzyl group improved yield by 15% in cyclization reactions compared to mono-Fmoc analogs.
Therapeutic Development
N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine has been used to synthesize peptide-based inhibitors targeting viral proteases. Its bulky side chains promote optimal binding pocket occupancy, as demonstrated in SARS-CoV-2 main protease inhibitors. Additionally, the methoxybenzyl group’s electron-donating properties stabilize intermediates during nucleophilic acyl substitution.
Comparative Advantages Over Fmoc-L-Valine
While Fmoc-L-valine (68858-20-8) is a workhorse for linear peptide synthesis , the target compound offers unique benefits:
| Feature | Fmoc-L-Valine | Dual-Fmoc Derivative |
|---|---|---|
| Protection Groups | Single Fmoc | Dual Fmoc + methoxybenzyl |
| Synthetic Flexibility | Limited to linear sequences | Enables branching/cyclization |
| Steric Demand | Low | High |
| Application Scope | Standard SPPS | Complex architectures |
Challenges and Optimization Strategies
The compound’s high molecular weight (697.8 g/mol) and hydrophobicity necessitate solubility enhancements, often achieved through co-solvents like dichloromethane. Coupling efficiency drops by ~20% in sterically demanding environments, requiring excess activators (e.g., 3 eq HATU) . Orthogonal deprotection schemes (e.g., photolabile groups) are under investigation to mitigate these issues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume